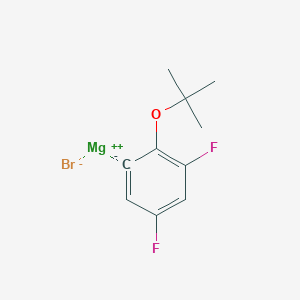
(2-t-Butoxy-3,5-difluorophenyl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound features a tert-butoxy group and two fluorine atoms on a phenyl ring, making it a versatile reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2-tert-butoxy-3,5-difluorophenyl)magnesium bromide typically involves the reaction of 2-tert-butoxy-3,5-difluorobromobenzene with magnesium metal in the presence of dry THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The magnesium metal reacts with the bromine atom on the aromatic ring to form the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this Grignard reagent follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often stored and transported in sealed containers to maintain its reactivity.
化学反应分析
Types of Reactions
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Can replace halides or other leaving groups in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl or aryl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Dry THF or other aprotic solvents.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From nucleophilic substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
科学研究应用
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide is used in various scientific research applications:
Organic Synthesis: As a reagent for forming carbon-carbon bonds.
Pharmaceuticals: In the synthesis of complex drug molecules.
Material Science: For creating novel organic materials with specific properties.
Agricultural Chemistry: In the development of agrochemicals.
作用机制
The mechanism of action of (2-tert-butoxy-3,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive. This allows the compound to participate in various addition and substitution reactions, forming new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
- (2-tert-butoxy-5-chlorophenyl)magnesium bromide
- (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
- (3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide
Uniqueness
(2-tert-butoxy-3,5-difluorophenyl)magnesium bromide is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in chemical reactions. The tert-butoxy group also provides steric hindrance, affecting the compound’s behavior in various synthetic applications.
属性
分子式 |
C10H11BrF2MgO |
|---|---|
分子量 |
289.40 g/mol |
IUPAC 名称 |
magnesium;2,4-difluoro-1-[(2-methylpropan-2-yl)oxy]benzene-6-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-10(2,3)13-9-5-4-7(11)6-8(9)12;;/h4,6H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ZAUCBNBDNCMPDF-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC1=C(C=C(C=[C-]1)F)F.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



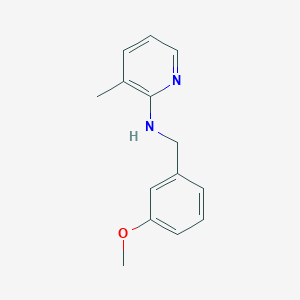
![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
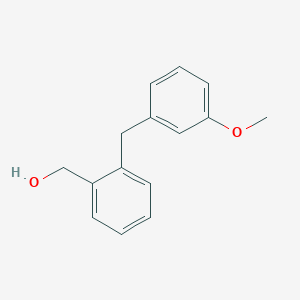
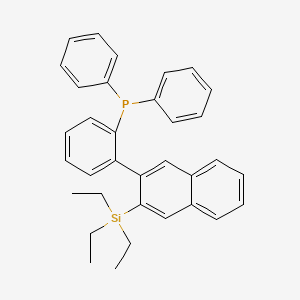

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)
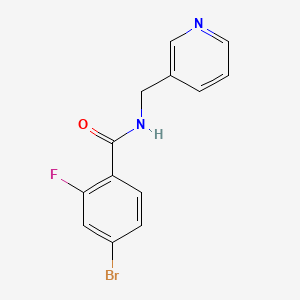


![3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid](/img/structure/B14889110.png)
![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
